molecular formula C19H28INO3 B023098 Glycopyrrolate iodide CAS No. 873295-32-0

Glycopyrrolate iodide

Cat. No. B023098
CAS RN: 873295-32-0
M. Wt: 445.3 g/mol
InChI Key: MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycopyrrolate iodide, also known as glycopyrronium bromide, is a quaternary ammonium anticholinergic medication used to treat conditions such as chronic obstructive pulmonary disease (COPD) and asthma. It is a synthetic compound derived from the natural compound glycopyrronium, which is found in the leaves of the plant Cinchona ledgeriana. This compound acts as an antagonist of muscarinic acetylcholine receptors, which can reduce the bronchoconstriction associated with COPD and asthma.

Scientific Research Applications

  • Glycobiology Research : Glycopyrrolate iodide is used in glycobiology to understand the complex interface between intra- and extra-cellular spaces (Klein & Zaia, 2019).

  • Synthesis of Complex Glycoconjugates : It's applied in the synthesis of complex glycoconjugates, especially for forming β-linked linear and branched oligosaccharides (Gervay-Hague, 2016).

  • Management of Drooling in Children with Disabilities : Glycopyrrolate has been found effective and well-tolerated for managing drooling in children with disabilities (Stern, 1997).

  • Treatment of Asthma : Inhaled glycopyrrolate significantly increases FEV1 and FVC for eight hours, suggesting its usefulness as a long-acting drug for asthma (Walker et al., 1987).

  • Veterinary Medicine : In horses, glycopyrrolate induces an increase in heart rate without excessively affecting gastrointestinal motility (Singh et al., 1997).

  • Vestibular Suppressant in Meniere's Disease : Glycopyrrolate is used as a vestibular suppressant, decreasing the perception of dizziness in patients with Meniere's disease (Storper et al., 1998).

  • Diabetic Gustatory Sweating : Topical glycopyrrolate effectively reduces the severity and frequency of diabetic gustatory sweating (Shaw et al., 1997).

  • Reducing Nausea During Spinal Anesthesia for Caesarean Section : Glycopyrrolate reduces nausea during spinal anesthesia for caesarean section without affecting neonatal outcomes (Ure et al., 1999).

  • Chronic Obstructive Pulmonary Disease (COPD) : Glycopyrrolate is a therapeutic agent that inhibits the muscarinic acetylcholine receptor and is used in various indications, including COPD, excessive salivation, and peptic ulcers (Chabicovsky et al., 2019).

  • Effects on Intraocular Pressure : Both atropine and glycopyrrolate decrease intra-ocular pressure, but atropine has a greater effect on decreasing IOP in patients with raised IOP (Salem & Ahearn, 1984).

  • Clinical Dose-Range Determination Studies : An ultrasensitive LC-MS/MS method has been developed to quantify plasma glycopyrrolate concentrations, demonstrating its importance in clinical dose-range determination studies (Chen et al., 2021).

Mechanism of Action

Target of Action

Glycopyrrolate iodide, also known as Glycopyrronium, primarily targets muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, exocrine glands, and minimally, in the autonomic ganglia .

Mode of Action

This compound acts as an antagonist of muscarinic acetylcholine receptors . It blocks the effects of acetylcholine at parasympathetic sites in various tissues, primarily occurring in the central nervous system, smooth muscle, and secretory glands .

Biochemical Pathways

The antagonistic action of this compound on muscarinic acetylcholine receptors affects several biochemical pathways. It reduces gastric acid secretions, controls excessive pharyngeal, tracheal, and bronchial secretions, and reduces bronchoconstriction in COPD .

Pharmacokinetics

This compound has highly variable pharmacokinetics. It reaches a mean Cmax of 0.318 ng/mL, a Tmax of 3.1 hours, and an AUC 0-24 of 1.74 h*ng/mL . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the proinflammatory phenotype observed in the lungs and bronchoalveolar lavage fluid . It also significantly ameliorates the elastase-induced emphysematous lung structure and desaturation . Furthermore, it prevents the development of COPD-PH, as shown by improvements in the hemodynamic and histological phenotypes .

Action Environment

Environmental factors such as exposure to noxious particles (e.g., environmental inhaled particulates, air pollution) can influence the action, efficacy, and stability of this compound . Additionally, forced degradation studies provide an approach to analyze the stability of drug samples in pharmaceutical industries .

Future Directions

Glycopyrrolate has been used in various therapeutic areas, including the treatment of chronic obstructive pulmonary disease (COPD), excessive salivation, and peptic ulcers . More recently, topical formulations of glycopyrrolate have gained interest as a treatment option for excessive sweating (hyperhidrosis) . The clinical use of glycopyrrolate is expected to expand as more research is conducted into its potential applications .

Biochemical Analysis

Biochemical Properties

Glycopyrrolate iodide interacts with muscarinic receptors, specifically showing the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These interactions are competitive, inhibiting cholinergic transmission .

Cellular Effects

This compound influences cell function by reducing secretions in various parts of the body. It is used for reducing sweat gland, oral, airway, and gastric secretions . It also reduces cardiac inhibitory reflexes and bronchoconstriction in chronic obstructive pulmonary disease (COPD) .

Molecular Mechanism

The mechanism of action of this compound involves blocking the action of acetylcholine on muscarinic receptors, thus inhibiting cholinergic transmission . This results in a decrease in stomach acid and saliva production .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant effects over time. For instance, in a study involving infants with bronchiolitis, 85.2% of the group who received glycopyrrolate showed very good outcome criteria in the first 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, it is used for the management of vagally mediated bradyarrhythmias at a dosage of 2–10 μg/kg intravenously or intramuscularly .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from other CYP enzymes . This metabolism does not play a significant role in its elimination .

Transport and Distribution

It is known that iodide transport is dependent on the nutritional availability of iodide and on the stimulation of the thyroid-stimulating hormone receptor .

Subcellular Localization

Its human ortholog, the sodium/iodide symporter (NIS), is known to be a membrane glycoprotein that transports iodide ions into thyroid cells . The function of this membrane protein is closely regulated by post-translational glycosylation .

properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXIQDYNAVSOAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469445
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

873295-32-0
Record name 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycopyrrolate iodide
Reactant of Route 2
Reactant of Route 2
Glycopyrrolate iodide
Reactant of Route 3
Reactant of Route 3
Glycopyrrolate iodide
Reactant of Route 4
Reactant of Route 4
Glycopyrrolate iodide
Reactant of Route 5
Reactant of Route 5
Glycopyrrolate iodide
Reactant of Route 6
Glycopyrrolate iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.